molecular formula C7H5FN2O B1367791 4-Fluoro-1,2-benzoxazol-3-amine CAS No. 904815-05-0

4-Fluoro-1,2-benzoxazol-3-amine

Cat. No.: B1367791
CAS No.: 904815-05-0
M. Wt: 152.13 g/mol
InChI Key: YYCPEUWXNKDHQE-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-benzoxazol-3-amine is a chemical compound with the molecular formula C7H5FN2O . It has a molecular weight of 152.13 . This compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) . This indicates the presence of a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O) in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzoxazole derivatives in general have been used as starting materials for different mechanistic approaches in drug discovery .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 152.13 .

Scientific Research Applications

Corrosion Inhibition

A study by Chaitra et al. (2015) explored the use of triazole Schiff bases, including derivatives of 4-Fluoro-1,2-benzoxazol-3-amine, as corrosion inhibitors on mild steel. They found that these compounds effectively prevent corrosion, with the efficiency increasing alongside inhibitor concentration.

Fluorescent Probe Development

Tanaka et al. (2001) discovered that benzoxazole derivatives, related to this compound, can be used as fluorescent probes for detecting magnesium and zinc cations. Their research indicated that these compounds are sensitive to pH changes and can enhance fluorescence under specific conditions (Tanaka et al., 2001).

Synthesis of Structurally Diverse Compounds

Liao et al. (2013) developed a method for synthesizing benzimidazole integrated benzoxazole and benzothiazoles, starting from 4-fluoro-3-nitrobenzoic acid, a related compound. This synthesis has applications in the creation of diverse molecular structures for potential pharmaceuticals or chemical tools (Liao et al., 2013).

Catalysis and Chemical Synthesis

G. Lahm and T. Opatz (2014) identified the benzoxazole moiety as a removable directing group in the alkylation of C(sp3)-H bonds. Their research can inform the synthesis of complex organic molecules, demonstrating the versatility of benzoxazole derivatives (Lahm & Opatz, 2014).

Electrophilic Fluorination

A study by Ulmer et al. (2016) on the metal-free synthesis of Fluoro-Benzoxazepines demonstrated the use of fluorinated benzoxazoles in the development of novel organic compounds. This research highlights the utility of fluorine in modifying organic molecules for various applications (Ulmer et al., 2016).

Electrochemical Applications

Gao et al. (2014) developed an electrochemically promoted coupling of benzoxazoles and amines. This method is significant in the context of green chemistry, offering a reduction in waste and simplifying isolation processes (Gao et al., 2014).

Fluorogenic Labelling in Chromatography

S. Uzu et al. (1991) utilized a benzoxadiazole derivative as a chemilumigenic reagent for high-performance liquid chromatography. This indicates the potential of similar benzoxazole compounds in analytical chemistry for sensitive detection (Uzu et al., 1991).

Antitumor Properties

Bradshaw et al. (2002) explored the use of benzothiazole derivatives, structurally related to benzoxazoles, in antitumor applications. This research underscores the potential medical applications of such compounds (Bradshaw et al., 2002).

Safety and Hazards

The safety information for 4-Fluoro-1,2-benzoxazol-3-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-fluoro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCPEUWXNKDHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586243
Record name 4-Fluoro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-05-0
Record name 4-Fluoro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.00 g (35.65 mmol) of potassium tert-butoxide and 2.60 g (34.64 mmol) of acetohydroxamic acid are dissolved in 50 ml of dry dimethylformamide and stirred at room temperature for 45 minutes. After the addition of 3.30 g (23.72 mmol) of 2,6-difluorobenzonitrile, the mixture is stirred at 50° C. for 16 hours. The mixture is concentrated under reduced pressure, and the residue is dissolved in dichloromethane and washed with water. After drying and concentration of the organic phase, 3.2 g of a yellow resin are obtained, which, according to 1H NMR, is about 85% pure.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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